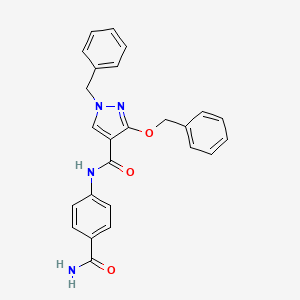

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate” is a chemical compound with the CAS Number: 1263283-00-6 . It has a molecular weight of 215.14 and its IUPAC name is this compound . It is stored in a dry room at normal temperature .

Chemical Reactions Analysis

“Methyl 4-fluoro-3-nitrobenzoate” is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester . No further information on its chemical reactions was found in the search results.Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in ethanol, ether, and methanol, but insoluble in water . Its calculated physicochemical properties include a number of heavy atoms (15), aromatic heavy atoms (6), H-bond acceptors (6.0), H-bond donors (1.0), and a topological polar surface area (TPSA) of 92.35 Ų .Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Research on compounds with similar structural features to methyl 4-fluoro-2-hydroxy-3-nitrobenzoate, such as fluorobenzoates and nitrobenzoates, highlights their importance in chemical synthesis and material science. Fluorinated compounds are known for their unique properties, such as high stability and the ability to influence the physical and chemical properties of materials. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain anti-inflammatory drugs, demonstrates the utility of fluorinated compounds in synthesizing complex molecules (Qiu et al., 2009). Similarly, the evaluation of metal(II) 2-fluorobenzoate complexes in crystal structures suggests that this compound could have applications in developing new materials with specific physical properties (Öztürkkan & Necefoğlu, 2022).

Pharmaceutical Research

Fluorinated compounds play a critical role in the pharmaceutical industry, enhancing the bioavailability, stability, and activity of drugs. The detailed study of nitroimidazoles and their pharmacological properties, such as antimicrobial and anticancer activities, showcases the potential for compounds like this compound to serve as precursors or active agents in drug development (Patel et al., 2020).

Environmental Science

Research into the fate and behavior of parabens, compounds with benzoate groups, in aquatic environments highlights the relevance of understanding how this compound and similar substances might behave in natural settings and their potential impacts. Such studies are crucial for assessing environmental risks and developing strategies for mitigating pollution (Haman et al., 2015).

Advanced Materials and Sensing Technologies

The development of nanostructured luminescent micelles for sensing applications, including the detection of nitroaromatic explosives, suggests that compounds with nitro groups, similar to this compound, could contribute to the creation of novel sensing materials. These materials have potential applications in security, environmental monitoring, and diagnostic tools (Paria et al., 2022).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H315, H317, H318, and H410 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

methyl 4-fluoro-2-hydroxy-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-3-5(9)6(7(4)11)10(13)14/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFZLXHYGBOJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2592939.png)

![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2592947.png)

![N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592948.png)

![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid](/img/structure/B2592952.png)